Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate
Description
Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate is a thiophene-based derivative featuring a 4-tert-butylphenyl substituent at position 4 and a chloroacetyl amino group at position 2 of the thiophene ring. Its structural uniqueness lies in the tert-butyl group, which confers steric bulk and hydrophobicity, and the chloroacetyl moiety, which may act as a reactive site for further functionalization .
Properties
IUPAC Name |
ethyl 4-(4-tert-butylphenyl)-2-[(2-chloroacetyl)amino]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO3S/c1-5-24-18(23)16-14(11-25-17(16)21-15(22)10-20)12-6-8-13(9-7-12)19(2,3)4/h6-9,11H,5,10H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSLXBKIPUOSNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C(C)(C)C)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the tert-butylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using tert-butylbenzene and a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloroacetyl group can be reduced to form the corresponding alcohol.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as an important intermediate in the synthesis of more complex organic molecules due to its reactive functional groups .
- Chemical Reactions : It can undergo oxidation, reduction, and nucleophilic substitution reactions, allowing for the derivatization of various functional groups.
Biology
- Antimicrobial Activity : Studies have shown that derivatives of thiophene compounds exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus and Escherichia coli. .
- Antioxidant Properties : The compound has been evaluated for its antioxidant activities, demonstrating potential in scavenging free radicals, which is crucial for therapeutic applications .
Medicine
- Drug Development : Due to its unique structure, Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate is being explored as a potential drug candidate for various diseases, including cancer .
- Mechanism of Action : The chloroacetyl group may act as an electrophile, interacting with nucleophilic sites in proteins or other biomolecules, potentially modulating their activity.
Industry
- Material Science : The compound is utilized in developing new materials with specific properties such as conductivity or fluorescence . Its incorporation into polymers and other materials can enhance performance characteristics.
In Vitro Studies
A study on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability by approximately 26.86%, indicating robust anticancer properties .
In Vivo Studies
Animal models treated with this compound showed improved hematological parameters compared to untreated controls, suggesting a protective effect against chemotherapy-induced myelosuppression. This highlights its potential utility in cancer therapy as an adjunct treatment .
Mechanism of Action
The mechanism of action of Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or other biomolecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Key Properties
The compound’s analogs differ in substituents on the thiophene ring, phenyl group, or acylated amino side chains.
Table 1: Comparative Analysis of Thiophene-3-Carboxylate Derivatives
*Estimated based on structural analogs.
Biological Activity
Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiophene Ring : Achieved through cyclization reactions involving suitable precursors.
- Introduction of the Tert-Butylphenyl Group : Often performed via Friedel-Crafts alkylation using tert-butylbenzene.
- Esterification : The final step involves esterifying the carboxylic acid group with ethanol under acidic conditions.
These synthetic routes can be optimized for yield and cost-effectiveness, including the use of continuous flow reactors for scalability.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that thiophene derivatives can inhibit the growth of various bacterial strains, suggesting a potential application in treating infections .
Anticancer Activity
This compound has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving the modulation of key signaling pathways. This includes influencing cell cycle regulation and promoting oxidative stress within tumor cells, leading to cell death .
Enzyme Inhibition
The compound has shown promising results as an inhibitor of cholinesterases, which are enzymes involved in neurotransmitter breakdown. Inhibiting these enzymes can enhance neurotransmitter levels, potentially benefiting conditions such as Alzheimer's disease. The structure of this compound allows it to interact with active sites on these enzymes effectively .
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. The chloroacetyl group acts as an electrophile, facilitating these interactions. This mechanism is crucial for its anticancer and antimicrobial effects, as it can disrupt normal cellular functions and induce apoptosis in targeted cells .
Case Studies
- Antimicrobial Activity Study : A study evaluated the effectiveness of thiophene derivatives against various bacterial strains. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones, demonstrating their potential as antimicrobial agents .
- Anticancer Efficacy : In a controlled experiment, this compound was tested against multiple cancer cell lines. The findings revealed a dose-dependent increase in apoptosis markers, suggesting its efficacy as a potential chemotherapeutic agent .
Data Summary Table
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-(4-tert-butylphenyl)-2-[(chloroacetyl)amino]thiophene-3-carboxylate, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves a multi-step approach:
Thiophene Core Formation : Condensation of substituted ketones (e.g., 4-tert-butylphenylacetone) with ethyl cyanoacetate and sulfur under cyclization conditions (e.g., ethanol, reflux) .
Acylation : Reacting the 2-amino intermediate with chloroacetyl chloride in chloroform or dichloromethane (DCM) under reflux (3–6 h), yielding the chloroacetyl derivative. Triethylamine (Et₃N) is often used to neutralize HCl byproducts .
Yield Optimization :
Q. Reported Yields
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Acylation | Chloroacetyl chloride, CHCl₃, reflux | 34% | |
| Cyclization | S₈, ethanol, 12 h | ~50% |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Methodological Answer:
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Hazard Mitigation :
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the chloroacetyl group .
Advanced Questions
Q. How does the chloroacetyl group influence the compound’s biological activity, and what mechanistic insights exist?
Methodological Answer:
- Role of Chloroacetyl :
- Electrophilic Reactivity : The chloroacetyl group acts as a Michael acceptor, enabling covalent binding to cysteine residues in target proteins (e.g., JAK2 kinase) .
- Apoptosis Induction : In MCF-7 cells, derivatives with chloroacetyl showed IC₅₀ values of 23.2–95.9 µM, linked to ROS-mediated caspase-3 activation .
- Mechanistic Studies :
Q. What strategies resolve contradictions in reported synthesis yields across different studies?
Methodological Answer:
- Key Variables :
- Case Study :
Q. How can computational modeling predict the compound’s interactions with biological targets?
Methodological Answer:
Q. What structural modifications enhance apoptotic activity based on SAR studies?
Methodological Answer:
Q. What are the challenges in crystallographic refinement of this compound, and how are they addressed?
Methodological Answer:
Q. How do solvent and catalyst choices impact acylation reactions in its synthesis?
Methodological Answer:
Q. What analytical techniques confirm the compound’s stability under various storage conditions?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
